molecular formula C20H19N3O2S B2582548 N-(4-(3-oxo-3-(p-tolylamino)propyl)thiazol-2-yl)benzamide CAS No. 1049455-35-7

N-(4-(3-oxo-3-(p-tolylamino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2582548
CAS No.: 1049455-35-7
M. Wt: 365.45
InChI Key: UQUDWSGLIUGLNZ-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

A study focused on synthesizing benzofused thiazole derivatives to evaluate their potential as alternative antioxidant and anti-inflammatory agents. The compounds showed distinct anti-inflammatory activity and potential antioxidant activity against various reactive species, suggesting that such derivatives could serve as templates for developing new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Pharmacological Activities of Benzothiazole

Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of several potent drugs are based on the benzothiazole skeleton, highlighting its significance in drug design and development (Sumit et al., 2020).

Optoelectronic Materials

Research into quinazoline derivatives, including those related to N-(4-(3-oxo-3-(p-tolylamino)propyl)thiazol-2-yl)benzamide, has revealed their significance in the creation of novel optoelectronic materials. These materials are valuable for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating a promising area for further exploration in materials science (Lipunova et al., 2018).

Medicinal Chemistry

The benzothiazole scaffold is a crucial moiety in medicinal chemistry due to its varied biological activities and lower toxic effects. Its derivatives have shown enhanced activities across a range of pharmacological domains, such as anti-viral, anti-microbial, anti-inflammatory, and anti-cancer, underscoring its importance in the development of new therapeutic agents (Bhat & Belagali, 2020).

Future Directions

Thiazole and its derivatives have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential of thiazole derivatives in various therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-(4-(3-oxo-3-(p-tolylamino)propyl)thiazol-2-yl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases . The interaction with these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Cellular Effects

This compound has been observed to influence various cellular processes. It can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, this compound can affect the production of reactive oxygen species (ROS), thereby influencing oxidative stress and cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. The inhibition of kinases, for example, can disrupt phosphorylation cascades, thereby affecting cell signaling pathways. This compound can also interact with transcription factors, modulating their activity and influencing gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested, revealing a range of effects from therapeutic to toxic . At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic flux of this compound can influence the levels of key metabolites, affecting cellular metabolism and homeostasis. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress and detoxification pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes via specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary based on factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular energy metabolism.

Properties

IUPAC Name

N-[4-[3-(4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-7-9-16(10-8-14)21-18(24)12-11-17-13-26-20(22-17)23-19(25)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDWSGLIUGLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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